molecular formula C10H20N6O4 B1337711 Glycine, glycyl-L-arginyl- CAS No. 55033-47-1

Glycine, glycyl-L-arginyl-

Cat. No. B1337711
CAS RN: 55033-47-1
M. Wt: 288.3 g/mol
InChI Key: RJIVPOXLQFJRTG-LURJTMIESA-N
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Description

“Glycine, glycyl-L-arginyl-” is a dipeptide composed of the amino acids glycine and arginine . Glycine is the simplest and smallest of amino acids, functioning as an inhibitory neurotransmitter in the central nervous system and also facilitates excitatory potential at the N-methyl-D-aspartic acid (NMDA) receptors . Arginine, on the other hand, is a part of the arginyl-glycyl-aspartic acid (RGD) peptide sequence, which is responsible for cell adhesion to the extracellular matrix (ECM) .


Synthesis Analysis

The compound glycylglycine, a dipeptide of glycine, was first synthesized by Emil Fischer and Ernest Fourneau in 1901 by boiling 2,5-diketopiperazine (glycine anhydride) with hydrochloric acid . The RGD sequence, which includes arginine, was identified as the minimal recognition sequence within fibronectin required for cell attachment . Synthetic arginyl-glycyl-α-aspartyl “RGD” and arginyl-glycyl-α-aspartyl-serinyl “RGDS” peptide sequences have been confirmed to be versatile integrin GP IIb/IIIa antagonists .


Molecular Structure Analysis

Glycine has a single hydrogen atom as its side chain, making it the simplest stable amino acid . In the gas phase, it is a molecule with the chemical formula NH2‐CH2‐COOH . Arginine, part of the RGD sequence, is recognized and bound by cell adhesion proteins called integrins .


Chemical Reactions Analysis

Glycine is involved in various metabolic reactions and life processes of human beings . Thermal decomposition of amino acids like glycine can lead to the release of irritating gases and vapors .


Physical And Chemical Properties Analysis

Glycine is highly soluble in water and appears as a colorless crystalline solid having a sweet taste . It is hydrophilic in nature due to the minimal side chain having one hydrogen atom .

Future Directions

Recent research has shown that RGD peptide–modified nanodrug delivery systems, which include arginine, have great potential in tumor therapy . These systems are being explored for their potential in drug delivery, tumor therapy, and tissue engineering .

properties

IUPAC Name

2-[[(2S)-2-[(2-aminoacetyl)amino]-5-(diaminomethylideneamino)pentanoyl]amino]acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H20N6O4/c11-4-7(17)16-6(2-1-3-14-10(12)13)9(20)15-5-8(18)19/h6H,1-5,11H2,(H,15,20)(H,16,17)(H,18,19)(H4,12,13,14)/t6-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RJIVPOXLQFJRTG-LURJTMIESA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(CC(C(=O)NCC(=O)O)NC(=O)CN)CN=C(N)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C(C[C@@H](C(=O)NCC(=O)O)NC(=O)CN)CN=C(N)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H20N6O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80427211
Record name Glycine, glycyl-L-arginyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80427211
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

288.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Glycine, glycyl-L-arginyl-

CAS RN

55033-47-1
Record name Glycine, glycyl-L-arginyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80427211
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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